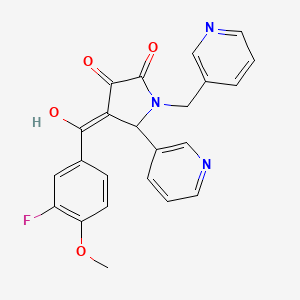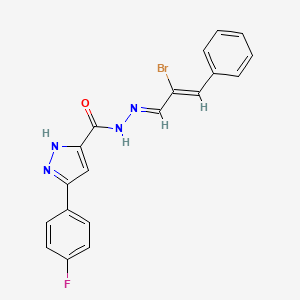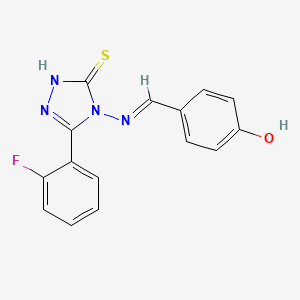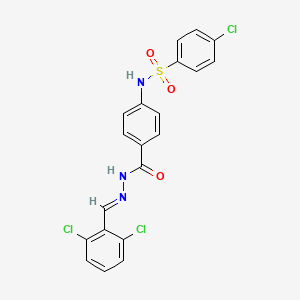![molecular formula C16H22O6 B12003332 Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester CAS No. 5859-68-7](/img/structure/B12003332.png)
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester is an organic compound with the molecular formula C16H22O6. This compound is a derivative of malonic acid, where the hydrogen atoms are replaced by a 3,5-dimethoxyphenylmethyl group and two ethyl ester groups. It is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester can be synthesized through the esterification of malonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with ethanol and a strong acid such as sulfuric acid to produce the diethyl ester. The reaction can be represented as follows:
CH2(COOH)2+2C2H5OH→CH2(COOC2H5)2+2H2O
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is more efficient and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify biological molecules. It can also interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl acetoacetate: A related compound used in the synthesis of various organic molecules.
This compound is unique due to the presence of the 3,5-dimethoxyphenylmethyl group, which imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
5859-68-7 |
|---|---|
Fórmula molecular |
C16H22O6 |
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
diethyl 2-[(3,5-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H22O6/c1-5-21-15(17)14(16(18)22-6-2)9-11-7-12(19-3)10-13(8-11)20-4/h7-8,10,14H,5-6,9H2,1-4H3 |
Clave InChI |
PXYDKAMFFSSXLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC(=CC(=C1)OC)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)


![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)



![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)


![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
![6,12-Diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B12003327.png)


